

A Comparative Spectroscopic Analysis of Benzaldehyde Derivatives

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Compound of Interest

Compound Name: 5-Methoxy-2-(trifluoromethyl)benzaldehyde

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For researchers, scientists, and drug development professionals, understanding the subtle yet significant shifts in spectroscopic signatures of related molecules is paramount for identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic data for benzaldehyde and several of its key derivatives, offering a clear overview of how substituent groups influence their spectral properties.

This guide presents Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data for benzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, vanillin, and cinnamaldehyde. Detailed experimental protocols are provided to ensure reproducibility, and the data is summarized in comparative tables for ease of interpretation.

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The position of the carbonyl (C=O) stretching vibration is particularly sensitive to the electronic effects of substituents on the benzene ring. Electron-donating groups tend to lower the C=O stretching frequency, while electron-withdrawing groups increase it.

Compound	C=O Stretch (cm ⁻¹)	Aldehyde C-H Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)	Other Key Stretches (cm ⁻¹)
Benzaldehyde	~1700-1720[1][2]	~2720-2820 (Fermi doublet) [1]	~1500-1600[1]	Aromatic C-H: ~3080[2]
4-Hydroxybenzaldehyde	~1670-1690	~2730, ~2830	~1590, ~1510	O-H (broad): ~3200-3400
4-Methoxybenzaldehyde	~1685-1705	~2725, ~2830	~1600, ~1580	C-O: ~1260, ~1030
4-Nitrobenzaldehyde	~1700-1715	~2740, ~2840	~1600, ~1520	N-O (asymmetric): ~1530, N-O (symmetric): ~1350
Vanillin	~1665	~2730, ~2830	~1590, ~1510	O-H (broad): ~3200, C-O: ~1270, ~1150
Cinnamaldehyde	~1685[3]	~2740, ~2820	~1625 (C=C alkene)	C=C (alkene): ~1625[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shifts are highly influenced by the electron density around the nuclei, which is in turn affected by the substituents on the aromatic ring.

¹H NMR Spectroscopy Data (δ, ppm)

Compound	Aldehyde-H	Aromatic-H	Other Key Signals
Benzaldehyde	~10.0 (s)[4]	~7.5-8.0 (m, 5H)[4]	-
4-Hydroxybenzaldehyde	~9.8 (s)	~6.9 (d, 2H), ~7.8 (d, 2H)	OH: ~5.0-6.0 (br s)
4-Methoxybenzaldehyde	~9.9 (s)	~7.0 (d, 2H), ~7.8 (d, 2H)	OCH ₃ : ~3.9 (s, 3H)
4-Nitrobenzaldehyde	~10.2 (s)[5]	~8.1 (d, 2H)[5], ~8.4 (d, 2H)[5]	-
Vanillin	~9.8 (s)[6]	~7.0-7.4 (m, 3H)[6]	OH: ~6.4 (br s)[6], OCH ₃ : ~3.9 (s, 3H)[6]
Cinnamaldehyde	~9.7 (d)	~7.4-7.6 (m, 5H)	Vinyl-H: ~6.7 (dd), ~7.5 (d)

¹³C NMR Spectroscopy Data (δ, ppm)

Compound	C=O	Aromatic-C	Other Key Signals
Benzaldehyde	~192.3[7]	~129.0, ~129.7, ~134.4, ~136.5[7]	-
4-Hydroxybenzaldehyde	~191	~116, ~132.5, ~133, ~161	-
4-Methoxybenzaldehyde	~190.7	~114.3, ~130.1, ~131.9, ~164.6	OCH ₃ : ~55.5
4-Nitrobenzaldehyde	~190	~124, ~130.5, ~140, ~151	-
Vanillin	~191	~109, ~114, ~127, ~131, ~148, ~152	OCH ₃ : ~56
Cinnamaldehyde	~193.5	~128.5, ~129, ~131, ~134	Vinyl-C: ~128, ~153

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns, which are characteristic of the compound's structure.

Compound	Molecular Ion (M^+) (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
Benzaldehyde	106[8][9]	77[8][9]	105 (M-1), 78 (M-CO), 51[8][9]
4-Hydroxybenzaldehyde	122[10]	121[10]	93, 65[10]
4-Methoxybenzaldehyde	136	135	107, 92, 77
4-Nitrobenzaldehyde	151	151	121, 105, 93, 77
Vanillin	152	151	137, 123, 109, 81
Cinnamaldehyde	132	131	103, 77, 51

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and desired resolution.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples like benzaldehyde and cinnamaldehyde, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is typically prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a translucent disk.[11]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample holder or pure KBr pellet is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} . [11]

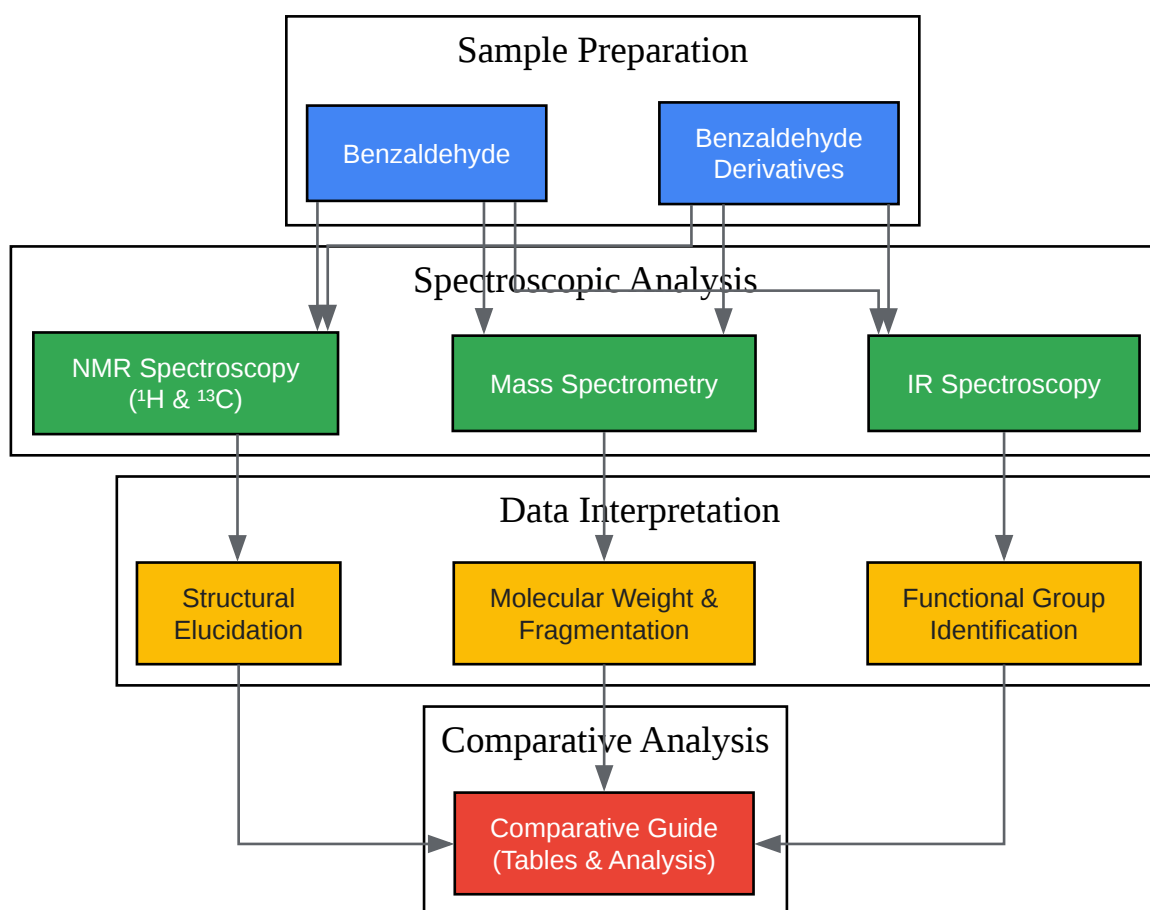
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.^[11] Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).^[4]
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.
- **Data Acquisition for ^1H NMR:** A standard one-pulse sequence is used. Key parameters include a spectral width of ~12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **Data Acquisition for ^{13}C NMR:** A proton-decoupled pulse sequence is used. A wider spectral width (~200-220 ppm) is required, and a greater number of scans are typically needed to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

- **Sample Introduction:** Samples can be introduced directly via a heated probe for solids or liquids with sufficient vapor pressure, or via a gas chromatograph (GC-MS) for volatile compounds, which also serves to separate components of a mixture.
- **Ionization:** Electron Impact (EI) is a common ionization method for these compounds, typically using an electron energy of 70 eV.
- **Mass Analysis:** A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.
- **Data Acquisition:** The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic comparison of benzaldehyde derivatives.

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